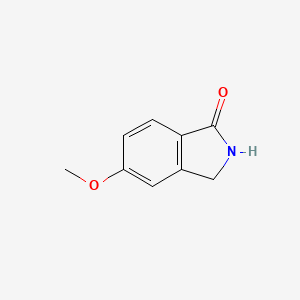
1,4-Dibenzylpiperazine-2-carboxylic acid
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of 1,4-Dibenzylpiperazine-2-carboxylic acid is complex and detailed computational studies would be required for a comprehensive understanding . Such studies would explore the compound’s structural characteristics, vibrational assignments, chemical shifts, electronic properties, donor-acceptor interactions, Mulliken atomic charges, and molecular electrostatic potential surface (MESP) .Physical And Chemical Properties Analysis
1,4-Dibenzylpiperazine-2-carboxylic acid has a molecular weight of 310.4 g/mol. Detailed physical and chemical properties would require comprehensive computational simulations .Applications De Recherche Scientifique
Oxidative Derivatives Formation
- 1,4-Dibenzylpiperazine is involved in complex oxidative processes. When oxidized by RuO4, it generates various oxygenated derivatives including acyclic diformamides, benzaldehyde, and benzoic acid. These derivatives result from intricate reactions involving hydrolysis and interactions with hydrolysis-derived amines, forming compounds like imidazolidines and Schiff bases. This highlights its potential role in synthetic chemistry and complex organic transformations (Petride, Draghici, Florea, & Petride, 2006).
Anticancer Activity
- A derivative of 1,4-Dibenzylpiperazine exhibited significant in vitro cytostatic activity in human cancer cells. This compound, isolated from the fungus Neosartorya pseudofischeri, demonstrated growth inhibitory activity and was found to be cytostatic rather than cytotoxic, indicating its potential as a novel chemical scaffold for anticancer compounds (Eamvijarn et al., 2012).
Complex Formation and Structural Studies
- The compound plays a role in forming complexes with other molecules. Studies on complexes of similar piperazine derivatives with acids like p-hydroxybenzoic acid have been conducted, revealing details about their molecular structures, hydrogen bonding, and interactions at the atomic level (Dega-Szafran, Katrusiak, & Szafran, 2006).
Synthesis of Novel Compounds
- 1,4-Dibenzylpiperazine has been used in the synthesis of various novel compounds. This includes the creation of derivatives with potential biological activity, highlighting its versatility as a building block in synthetic chemistry (Patel, Agravat, & Shaikh, 2011).
Potential in Protein Surface Mapping
- It has potential applications in protein surface mapping. Techniques involving carbene chemistry for labeling protein surfaces utilize compounds like 1,4-Dibenzylpiperazine. This application is significant in structural mass spectrometry, aiding in the detailed understanding of protein interactions and structures (Jumper et al., 2012).
Safety and Hazards
Propriétés
IUPAC Name |
1,4-dibenzylpiperazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c22-19(23)18-15-20(13-16-7-3-1-4-8-16)11-12-21(18)14-17-9-5-2-6-10-17/h1-10,18H,11-15H2,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMZRNAXQJKWLAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CN1CC2=CC=CC=C2)C(=O)O)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80624788 | |
| Record name | 1,4-Dibenzylpiperazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80624788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
215597-67-4 | |
| Record name | 1,4-Dibenzylpiperazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80624788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Ethyl 1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate](/img/structure/B1592773.png)




